molecular formula C18H21N3O3 B5652869 1-(4-Methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine

1-(4-Methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine

Cat. No.: B5652869
M. Wt: 327.4 g/mol
InChI Key: LBOQZHOBZIYQFN-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine typically involves the reaction of 4-methoxybenzyl chloride with 4-nitrobenzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde, 4-Methoxybenzoic acid.

    Reduction: 4-Aminobenzylpiperazine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study receptor-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical agents targeting specific receptors.

    Industry: As a precursor in the manufacture of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The methoxy and nitro groups can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Lacks the nitro group, which may result in different chemical and biological properties.

    1-(4-Nitrophenyl)piperazine:

    4-Methoxybenzylamine: Similar structure but lacks the piperazine ring, leading to different chemical behavior.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-24-18-8-6-16(7-9-18)20-12-10-19(11-13-20)14-15-2-4-17(5-3-15)21(22)23/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOQZHOBZIYQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of p-nitrobenzyl chloride (2.58 g, 15 mM), p-methoxyphenylpiperazine dihydrochloride (3.97 g, 15 mM) and triethylamine (4.55 g, 30 mM) in 25 ml of ethylene glycol is heated at 80° C. for 1 hour under nitrogen. The resulting mixture is quenched with cold water, neutralized with 10% aqueous sodium bicarbonate solution and extracted with methylene chloride. The methylene chloride solution is washed with water, saturated sodium chloride solution, dried over sodium sulfate and concentrated to a yellow solid. This, after recrystallization from ethyl acetate, gives 4 g (81%) of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine of melting point 130° -132° C.
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
p-methoxyphenylpiperazine dihydrochloride
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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